N-Nitroso-N-ethylaniline

Description

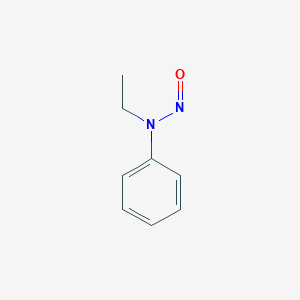

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-phenylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-2-10(9-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRXVZXYLBWKRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Record name | N-NITROSO-N-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025786 | |

| Record name | N-Nitroso-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitroso-n-ethylaniline appears as clear amber or yellow liquid. (NTP, 1992) | |

| Record name | N-NITROSO-N-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

266 °F at 760 mmHg (NTP, 1992) | |

| Record name | N-NITROSO-N-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | N-NITROSO-N-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.0874 (NTP, 1992) - Denser than water; will sink | |

| Record name | N-NITROSO-N-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

612-64-6 | |

| Record name | N-NITROSO-N-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitroso-N-ethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl-N-nitrosoaniline, N- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitroso-N-ethylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Nitroso-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-N-nitrosoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL-N-NITROSOANILINE, N- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RW6X8LUQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of N-Nitroso-N-ethylaniline from N-ethylaniline

This whitepaper provides an in-depth technical overview of the synthesis of N-Nitroso-N-ethylaniline, a compound of interest for researchers in organic synthesis and drug development. The document outlines the chemical properties of the reactants and products, details the underlying reaction mechanism, and provides a comprehensive experimental protocol for its preparation from N-ethylaniline.

This compound is a member of the N-nitrosamine class of compounds.[1] The synthesis detailed herein is a classic example of N-nitrosation, a fundamental reaction in organic chemistry. This process involves the reaction of a secondary amine with a nitrosating agent, typically generated in situ from sodium nitrite (B80452) and a strong acid.[2][3] Understanding the precise conditions and mechanisms of this synthesis is crucial for controlling the formation of such compounds, which are often studied for their chemical properties and as intermediates in the synthesis of other molecules.[1]

Compound Data

A summary of the key physical and chemical properties of the primary reactant and product is presented below.

| Property | N-Ethylaniline | This compound | Sodium Nitrite | Hydrochloric Acid (conc.) |

| CAS Number | 103-69-5 | 612-64-6[4] | 7632-00-0 | 7647-01-0 |

| Molecular Formula | C₈H₁₁N | C₈H₁₀N₂O[4] | NaNO₂ | HCl |

| Molecular Weight | 121.18 g/mol | 150.18 g/mol [4] | 69.00 g/mol | 36.46 g/mol |

| Appearance | Colorless to pale yellow liquid | Clear amber or yellow liquid[5] | White solid | Colorless fuming liquid |

| Boiling Point | 205 °C | ~265 °C (decomposes) | 320 °C (dec.) | -85.05 °C |

| Density | 0.963 g/mL | 1.11 g/mL | 2.168 g/cm³ | 1.18 g/cm³ |

Reaction Mechanism and Pathway

The synthesis of this compound is achieved through the electrophilic nitrosation of the secondary amine, N-ethylaniline. The reaction is typically performed in an acidic aqueous medium. The key steps are:

-

Formation of the Nitrosating Agent: In the presence of a strong acid like hydrochloric acid (HCl), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HONO). A further protonation and loss of a water molecule generates the highly electrophilic nitrosonium ion (NO⁺).[3]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-ethylaniline acts as a nucleophile, attacking the electrophilic nitrosonium ion.

-

Deprotonation: The resulting intermediate is then deprotonated by a base (such as water) to yield the stable this compound product.

The overall transformation is a well-established method for the preparation of N-nitrosamines from secondary amines.[6]

Experimental Protocol

The following protocol is adapted from a standard procedure for the nitrosation of a similar secondary aromatic amine, N-methylaniline, and is designed for laboratory-scale synthesis.[7] Working with Hazardous Chemicals: N-nitrosamines are a class of compounds considered to be potential carcinogens.[1] All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Materials and Equipment:

-

N-Ethylaniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Ice

-

Benzene (B151609) or Diethyl Ether (for extraction)

-

1 L three-neck round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Separatory funnel

-

Beakers and graduated cylinders

-

Rotary evaporator (optional)

-

Distillation apparatus for vacuum distillation

Procedure:

-

Reaction Setup: In a 1 L flask equipped with a mechanical stirrer, add 121.2 g (1.0 mole) of N-ethylaniline. To this, add 145 mL of concentrated hydrochloric acid and approximately 400 g of crushed ice.

-

Nitrosation: Stir the mixture vigorously to create a fine suspension. The temperature of the mixture should be maintained at or below 10°C throughout the addition step, adding more ice as necessary.

-

Prepare a solution of 70.0 g (1.01 mole) of sodium nitrite in 250 mL of water. Add this solution slowly from a dropping funnel to the stirred amine-acid mixture over a period of 10-15 minutes.

-

Reaction Time: After the addition is complete, continue to stir the mixture for an additional hour, allowing the reaction to go to completion while maintaining a low temperature. The product, this compound, will separate as a yellow oily layer.

-

Workup: Transfer the reaction mixture to a separatory funnel. Separate the oily product layer.

-

Extract the remaining aqueous layer twice with 100 mL portions of a suitable organic solvent like benzene or diethyl ether to recover any dissolved product.

-

Combine the initial oily layer with the organic extracts. Wash the combined organic phase with water, followed by a wash with a 5% sodium bicarbonate solution, and a final wash with water. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent by distillation at atmospheric pressure. The remaining residue, crude this compound, should be purified by vacuum distillation. The product is a light yellow liquid.[7]

Quantitative Data Summary

The following table summarizes the molar quantities, reaction conditions, and expected outcomes for the synthesis. The yield is estimated based on analogous reactions.[7]

| Parameter | Value | Notes |

| N-Ethylaniline | 1.0 mole (121.2 g) | Limiting Reagent |

| Sodium Nitrite | 1.01 mole (70.0 g) | A slight molar excess is used to ensure complete reaction. |

| Hydrochloric Acid | ~1.7 mole (145 mL of conc. HCl) | Provides the acidic medium for nitrous acid formation. |

| Reaction Temperature | 0 - 10 °C | Maintained with an ice bath to prevent side reactions and degradation. |

| Reaction Time | ~ 1.5 hours | Includes addition and subsequent stirring. |

| Theoretical Yield | 150.18 g | Based on 1.0 mole of N-ethylaniline. |

| Expected Actual Yield | 130 - 140 g (87 - 93 %)[7] | The yield is dependent on the purity of the starting material.[7] |

References

- 1. caymanchem.com [caymanchem.com]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C8H10N2O | CID 11929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Formation Mechanism of N-Nitroso-N-ethylaniline from Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of N-Nitroso-N-ethylaniline, a representative N-nitrosamine, from its secondary amine precursor, N-ethylaniline. This document details the underlying chemical principles, experimental protocols for its synthesis and analysis, and quantitative data pertinent to its formation.

Core Mechanism of this compound Formation

The formation of this compound from the secondary amine N-ethylaniline is a classic example of N-nitrosation. This reaction typically occurs under acidic conditions in the presence of a nitrosating agent derived from a nitrite (B80452) source, such as sodium nitrite. The overall reaction involves the substitution of the hydrogen atom on the nitrogen of the secondary amine with a nitroso group (-N=O).

The process is initiated by the protonation of the nitrite ion (NO₂⁻) in an acidic medium to form nitrous acid (HNO₂). Subsequently, two molecules of nitrous acid can undergo dehydration to form the highly reactive nitrosating agent, dinitrogen trioxide (N₂O₃). Alternatively, in the presence of strong acids, nitrous acid can be protonated and lose a water molecule to form the nitrosonium ion (NO⁺), another potent electrophile.

The lone pair of electrons on the nitrogen atom of N-ethylaniline then acts as a nucleophile, attacking the electrophilic nitrogen of the nitrosating agent (either N₂O₃ or NO⁺). This is the rate-determining step of the reaction. Following the nucleophilic attack, a proton is lost from the nitrogen atom, leading to the formation of the stable this compound.

Computational studies using Density Functional Theory (DFT) on similar secondary amines suggest that the N-nitrosation reaction is thermodynamically favorable, with a relatively low activation energy barrier, indicating that the reaction is likely to proceed readily under favorable conditions.[1][2] The reaction rate is influenced by the pKa of the amine, with the unprotonated form being the reactive species.[1][2]

dot

Caption: Reaction pathway for the formation of this compound.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a well-established procedure for the synthesis of the analogous compound, N-nitrosomethylaniline, and is suitable for the preparation of this compound.[3]

Materials:

-

N-Ethylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Ice

-

Benzene (B151609) (or other suitable organic solvent like dichloromethane)

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Procedure:

-

In a flask equipped with a mechanical stirrer, combine N-ethylaniline, concentrated hydrochloric acid, and a significant amount of crushed ice.

-

Stir the mixture vigorously to ensure efficient cooling and mixing. Maintain the temperature at or below 10°C throughout the reaction by adding more ice as needed.

-

Prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution to the stirred mixture of N-ethylaniline and hydrochloric acid over a period of 5-10 minutes.

-

After the addition is complete, continue stirring for at least one hour to ensure the reaction goes to completion.

-

The product, this compound, will separate as an oily layer.

-

Transfer the reaction mixture to a separatory funnel and separate the oily product layer.

-

Extract the aqueous layer with two portions of benzene (or another suitable organic solvent).

-

Combine the organic extracts with the initial oily product layer.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent by distillation at atmospheric pressure.

-

The crude product can be further purified by vacuum distillation.

Quantitative Analysis of this compound using HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and selective method for the quantification of N-nitrosamines.[4] The following provides a general framework for developing a quantitative analytical method.

Instrumentation:

-

HPLC system with a C18 reverse-phase column

-

Mass spectrometer (single quadrupole or tandem quadrupole)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

This compound reference standard

-

Internal standard (e.g., deuterated this compound)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples. Prepare a stock solution of the internal standard.

-

Sample Preparation: Dissolve a known amount of the sample containing this compound in a suitable solvent. Spike the sample with the internal standard.

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Develop a suitable gradient elution program to achieve good separation of this compound from other components in the sample matrix.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Column Temperature: Maintain at a constant temperature (e.g., 40°C).

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Selected Ion Monitoring (SIM) for a single quadrupole MS or Multiple Reaction Monitoring (MRM) for a tandem MS. Monitor the appropriate precursor and product ions for this compound and the internal standard.

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the samples from the calibration curve.

dot

Caption: A typical experimental workflow for synthesis and analysis.

Quantitative Data

The yield of this compound is dependent on several factors, including the concentrations of the reactants, the pH of the reaction medium, and the temperature. While specific kinetic data for N-ethylaniline is not extensively tabulated in the literature, the general principles of N-nitrosation kinetics apply.

The rate of nitrosation of secondary amines is typically first-order with respect to the amine and second-order with respect to nitrous acid. The optimal pH for the nitrosation of most secondary amines is in the range of 3-4. At lower pH values, the concentration of the unprotonated, reactive form of the amine decreases, leading to a slower reaction rate. At higher pH values, the concentration of the active nitrosating species, N₂O₃, decreases.

The synthesis of the analogous N-nitrosomethylaniline has been reported with yields of 87-93%.[3] Similar high yields can be expected for the synthesis of this compound under optimized conditions.

| Parameter | Condition/Value | Expected Outcome | Reference |

| Reactants | N-Ethylaniline, Sodium Nitrite, HCl | Formation of this compound | [3] |

| Optimal pH | ~3-4 | Maximum reaction rate | General Nitrosation Kinetics |

| Temperature | ≤10°C | Minimizes side reactions and decomposition | [3] |

| Reported Yield (Analog) | 87-93% (for N-nitrosomethylaniline) | High yield expected | [3] |

Factors Influencing Formation

Several factors can influence the rate and extent of this compound formation:

-

pH: As mentioned, the pH of the reaction medium is critical. The optimal pH represents a compromise between the availability of the unprotonated amine and the active nitrosating species.

-

Temperature: Higher temperatures can increase the reaction rate but may also lead to the decomposition of nitrous acid and the N-nitrosamine product. For preparative synthesis, low temperatures are generally preferred.[3]

-

Presence of Catalysts and Inhibitors: Certain species can catalyze or inhibit the nitrosation reaction. For instance, thiocyanate (B1210189) can act as a catalyst, while ascorbic acid (Vitamin C) is a well-known inhibitor of nitrosation as it can reduce the nitrosating species.

-

Concentration of Reactants: The rate of reaction is dependent on the concentrations of both the N-ethylaniline and the nitrosating agent.

Conclusion

The formation of this compound from N-ethylaniline is a well-understood chemical transformation that proceeds readily under acidic conditions in the presence of a nitrite source. The reaction mechanism involves the nucleophilic attack of the secondary amine on an active nitrosating species. By carefully controlling the reaction conditions, particularly pH and temperature, high yields of the N-nitrosamine can be achieved. For analytical purposes, HPLC-MS provides a robust and sensitive method for the quantification of this compound, which is crucial for monitoring its presence in various matrices, including pharmaceutical products. This guide provides the foundational knowledge and protocols for researchers and professionals working with this class of compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Nitroso-N-ethylaniline for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Nitroso-N-ethylaniline (NEA), a compound of significant interest in toxicological and synthetic chemistry research. This document outlines its key characteristics, experimental protocols for its synthesis and analysis, and insights into its mechanism of action.

Core Physicochemical Properties

This compound is a member of the N-nitrosamine class of compounds, which are recognized for their carcinogenic potential.[1] A thorough understanding of its physical and chemical properties is essential for its safe handling, storage, and application in a research setting.

Summary of Quantitative Data

The following tables summarize the key physicochemical properties of this compound.

| Identifier | Value | Source |

| CAS Number | 612-64-6 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O | [1][2] |

| Molecular Weight | 150.18 g/mol | [2] |

| IUPAC Name | N-ethyl-N-phenylnitrous amide | [2] |

| Physical Property | Value | Source |

| Physical Description | Clear amber or yellow liquid/oil. Some sources describe it as a yellow crystalline solid. | [2][3][4][5] |

| Boiling Point | 130 °C (266 °F) at 760 mmHg; 86 °C at 1 mmHg | [2][3][5] |

| Density | 1.0874 g/cm³ | [2] |

| Solubility | Insoluble in water (less than 1 mg/mL at 20 °C). Soluble in DMSO (approx. 5 mg/mL), methanol (B129727), and ethanol. | [1][2][6] |

| Refractive Index | 1.528 - 1.6180 (estimate) | [3][5] |

| Spectroscopic Data | Values / Observations | Source |

| UV-Vis (λmax) | 217, 273 nm (in ethanol) | [1] |

| ¹H NMR | Conforms to structure | [6] |

| ¹³C NMR | Conforms to structure | [6] |

| Mass Spectrometry (GC-MS) | Major peaks at m/z 77, 120, 106 | [2] |

| Infrared (IR) Spectroscopy | Conforms to structure | [7] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of N-nitrosamines is the nitrosation of the corresponding secondary amine with a nitrosating agent, such as sodium nitrite, in an acidic medium.[8] The following protocol is adapted from a well-established procedure for a similar compound, N-nitrosomethylaniline.[9]

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Materials:

-

N-Ethylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Ice

-

Organic solvent for extraction (e.g., dichloromethane (B109758) or diethyl ether)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

-

Deionized water

Procedure:

-

In a flask equipped with a mechanical stirrer, dissolve N-ethylaniline in a mixture of concentrated hydrochloric acid and crushed ice. The temperature of the mixture should be maintained between 0 and 5 °C.

-

While stirring vigorously, slowly add a pre-cooled aqueous solution of sodium nitrite. The rate of addition should be controlled to ensure the temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring the mixture for an additional hour at the same temperature.

-

The reaction mixture is then transferred to a separatory funnel. The organic layer (which may be oily) is separated.

-

The aqueous layer is extracted multiple times with an organic solvent.

-

The organic layers are combined, washed with a saturated sodium bicarbonate solution and then with brine, and finally dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product can be further purified by vacuum distillation to yield this compound as a yellow oil.

Analytical Methodologies

The detection and quantification of N-nitrosamines, including this compound, are critical in various matrices, from pharmaceutical products to environmental samples. Due to their potential presence at trace levels, highly sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are typically employed.[10][11]

General Workflow for Analytical Determination

Caption: General workflow for the analysis of this compound.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Liquid-liquid extraction (LLE) with a suitable solvent like dichloromethane or solid-phase extraction (SPE) can be used to isolate this compound from the sample matrix.[7]

-

GC Conditions (Typical):

-

Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

-

Injector: Splitless injection is often used for trace analysis.

-

Oven Temperature Program: A temperature gradient is typically employed to ensure good separation, for example, starting at 40°C and ramping up to 250°C.

-

Carrier Gas: Helium is commonly used.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used for higher sensitivity and selectivity, monitoring characteristic ions of this compound (e.g., m/z 150, 120, 106, 77).

-

2.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: Similar to GC-MS, sample preparation often involves LLE or SPE. The final extract is typically dissolved in a solvent compatible with the mobile phase.[12]

-

LC Conditions (Typical):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a formic acid additive) and an organic solvent like methanol or acetonitrile.[12]

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

MS/MS Conditions (Typical):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for nitrosamines.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound.

-

Biological Activity and Mechanism of Carcinogenicity

N-nitrosamines as a class are well-established carcinogens.[13][14] Their carcinogenic activity is not direct but requires metabolic activation.

The generally accepted mechanism involves the enzymatic oxidation of the N-nitrosamine by cytochrome P450 (CYP) enzymes, primarily in the liver.[15][16] This process, known as α-hydroxylation, leads to the formation of an unstable α-hydroxy nitrosamine.[13][17] This intermediate then spontaneously decomposes to yield an aldehyde and a highly reactive alkyldiazonium ion. This electrophilic diazonium ion can then alkylate nucleophilic sites on cellular macromolecules, most critically DNA. The formation of DNA adducts can lead to miscoding during DNA replication, resulting in mutations and the initiation of carcinogenesis.[14]

General Metabolic Activation Pathway of N-Nitrosamines

Caption: General metabolic activation pathway leading to the carcinogenicity of N-nitrosamines.

Safety, Handling, and Storage

This compound should be handled as a potential carcinogen and a toxic substance. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

For storage, it is recommended to keep this compound in a tightly sealed container in a cool, dry, and dark place, such as a refrigerator.[18] It is incompatible with strong oxidizing agents.

In case of spills, the area should be evacuated. The spill should be absorbed with an inert material and placed in a sealed container for disposal. The contaminated area should be decontaminated with a suitable solvent.

This guide is intended for research purposes and provides a summary of the available technical information on this compound. Researchers should always consult the relevant Safety Data Sheet (SDS) before handling this compound and adhere to all institutional and regulatory safety guidelines.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C8H10N2O | CID 11929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 612-64-6 [chemicalbook.com]

- 5. This compound CAS#: 612-64-6 [chemicalbook.com]

- 6. synchemia.com [synchemia.com]

- 7. edqm.eu [edqm.eu]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. orgsyn.org [orgsyn.org]

- 10. Simultaneous determination of low molecular weight nitrosamines in pharmaceutical products by fast gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. hesiglobal.org [hesiglobal.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chemwhat.com [chemwhat.com]

Spectroscopic Profile of N-Nitroso-N-ethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Nitroso-N-ethylaniline, a compound of interest in various fields of chemical research and development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Below are the summarized ¹H and ¹³C NMR spectral data.

¹H NMR Data

¹³C NMR Data

The PubChem database provides access to the ¹³C NMR spectrum of this compound.[2][3] Although specific chemical shift values with assignments are not detailed in the available resources, the spectrum is a key identifier for the carbon framework of the molecule.

Table 1: Summary of NMR Data for this compound

| Nucleus | Observed Data | Source |

| ¹H | Used for structural confirmation. | Certificate of Analysis |

| ¹³C | Spectrum available for structural verification. | PubChem |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in this compound. A vapor phase IR spectrum is available through the PubChem database.[2][3]

Table 2: Key IR Absorption Bands for this compound (Vapor Phase)

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Notes |

| N=O Stretch | ~1450 - 1490 | Characteristic for N-nitrosamines. |

| C-N Stretch | ~1200 - 1350 | Aromatic amine C-N stretching. |

| C-H Stretch (Aromatic) | ~3000 - 3100 | Phenyl group C-H bonds. |

| C-H Stretch (Aliphatic) | ~2850 - 3000 | Ethyl group C-H bonds. |

| C=C Stretch (Aromatic) | ~1400 - 1600 | Benzene ring skeletal vibrations. |

Note: The exact peak positions can vary based on the sample preparation and the physical state of the compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural analysis. The NIST WebBook and PubChem provide access to the electron ionization (EI) mass spectrum.[2][3]

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | [2][4][5] |

| Molecular Weight | 150.18 g/mol | [2][4][5] |

| Major Fragment Ions (m/z) | 120, 106, 77 | [2][3] |

The fragmentation of N-nitrosamines typically involves the loss of the nitroso group (-NO) and subsequent fragmentation of the remaining amine structure. The prominent peaks at m/z 120, 106, and 77 are consistent with this pattern.

Experimental Protocols

Detailed, specific experimental protocols for the acquisition of spectroscopic data for this compound are not available in the public domain. However, the following sections provide generalized experimental methodologies that are readily adaptable for this compound.

NMR Spectroscopy Protocol

A general protocol for acquiring ¹H and ¹³C NMR spectra of aromatic nitroso compounds is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should ensure good solubility and minimize interference with the analyte signals.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR to achieve adequate signal intensity.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy Protocol

For acquiring the IR spectrum of liquid this compound:

-

Sample Preparation: As a liquid, the sample can be analyzed neat. Place a small drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (GC-MS) Protocol

A typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of N-nitrosamines is as follows:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

GC Conditions:

-

Injector Temperature: Set to a temperature that ensures efficient vaporization without thermal decomposition (e.g., 250 °C).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation of the analyte from any impurities.

-

Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

-

Mass Analyzer: Scan a mass range appropriate for the analyte and its expected fragments (e.g., m/z 35-200).

-

Visualizations

General Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

Key Fragmentation Pathways in Mass Spectrometry

Caption: Postulated key fragmentation pathways of this compound in EI-MS.

References

Early Carcinogenicity Studies of N-Nitroso-N-ethylaniline: A Review of Available Data

N-Nitroso-N-ethylaniline: Carcinogenicity Profile

This compound is a member of the N-nitrosamine class of compounds. While the U.S. Environmental Protection Agency (EPA) classifies N-nitrosamines as probable human carcinogens, specific data on NNEA is sparse and somewhat contradictory.[1]

Insights from a Structurally Similar Compound: N-Nitroso-N-methylaniline (NNMA)

Due to the scarcity of data on NNEA, this guide presents information on its close structural analog, N-Nitroso-N-methylaniline (NNMA), to provide a comparative framework. NNMA has been more extensively studied and is a known esophageal carcinogen in rats.[2][3]

Quantitative Carcinogenicity Data for N-Nitroso-N-methylaniline

The following table summarizes key findings from early carcinogenicity studies on NNMA. It is crucial to reiterate that these data pertain to NNMA and not NNEA.

| Study Reference | Animal Model | Route of Administration | Dose | Duration of Exposure | Tumor Incidence and Location |

| Boyland et al. (1964) | Rats | Drinking water | Not specified | Lifetime | Increased incidence of malignant esophageal tumors.[2] |

| Kroeger-Koepke et al. (1983) | F344 rats | Drinking water | Not specified | 50 weeks (5 days/week) | Increased incidence of esophageal tumors (mostly carcinomas) in both males and females.[2] |

| Michejda et al. (1986) | F344 female rats | Drinking water | Not specified | 20 weeks (6 days/week) | Increased incidence of esophageal squamous cell carcinoma.[2] |

| Lijinsky and Kovatch (1988) | Female Syrian golden hamsters | Gavage | Not specified | 50 weeks (once/week) | Increased incidence of liver tumors and spleen hemangiosarcoma.[2] |

Experimental Protocols for N-Nitroso-N-methylaniline Carcinogenicity Studies

The methodologies employed in the foundational studies of NNMA provide a template for potential future investigations into NNEA.

General Experimental Workflow for NNMA Carcinogenicity Bioassay:

Caption: A generalized workflow for conducting a carcinogenicity bioassay of N-Nitroso-N-methylaniline in rodents.

Key Methodological Details from Cited NNMA Studies:

-

Animal Models: Primarily Fischer 344 rats and Syrian golden hamsters were used.[2]

-

Administration Routes: The most common route was via drinking water, though gavage has also been employed.[2]

-

Duration: Studies ranged from 20 weeks to the lifetime of the animals.[2]

-

Endpoint Analysis: The primary endpoint was the incidence of tumors, confirmed through histopathological examination of tissues, particularly the esophagus and liver.[2]

Metabolic Activation and Mechanism of Action of N-Nitroso-N-methylaniline

Understanding the metabolic activation of NNMA is key to comprehending its carcinogenicity and may offer clues for NNEA. The metabolism of NNMA is thought to proceed via alpha-hydroxylation, leading to the formation of a reactive electrophile that can interact with DNA.

Proposed Metabolic Activation Pathway of N-Nitroso-N-methylaniline:

Caption: Proposed metabolic activation pathway of N-Nitroso-N-methylaniline leading to the formation of DNA adducts.

Research suggests that NNMA is metabolized to form the benzenediazonium ion.[3] This highly reactive species can then form unstable adducts with DNA bases, such as adenine, which are believed to initiate the carcinogenic process.[3][4]

In Vivo Formation of N-Nitroso Compounds

It is important to note that N-nitroso compounds can be formed in vivo from the reaction of secondary or tertiary amines with nitrosating agents like nitrite (B80452), often under acidic conditions such as those found in the stomach.[5] Studies have demonstrated the in vivo formation of NNMA in mice following the administration of its precursors, N-methylaniline and amyl nitrite.[6] This highlights a potential route of exposure to carcinogenic N-nitrosamines beyond direct ingestion of the pre-formed compounds.

Conclusion and Future Directions

The existing body of scientific literature lacks definitive in vivo carcinogenicity studies for this compound. While the general classification of N-nitrosamines as carcinogens raises concern, the single available in vitro study suggests a lack of carcinogenic activity for NNEA. To resolve this ambiguity and provide a robust risk assessment, long-term animal bioassays are essential. Future research should focus on conducting comprehensive in vivo studies in rodent models, following established protocols similar to those used for NNMA. Furthermore, investigations into the metabolic pathways of NNEA and its potential to form DNA adducts would be invaluable in elucidating its mechanism of action and carcinogenic potential. Until such studies are performed, any assessment of the carcinogenicity of this compound will remain speculative and largely inferred from data on related compounds.

References

- 1. caymanchem.com [caymanchem.com]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. Evidence for an unstable DNA adduct from N-nitroso-N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Significance of in vivo formation of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Demonstration of in vivo formation of the nitrosamine N-nitroso-N-methylaniline from amyl nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Thermal Stability and Decomposition of N-Nitroso-N-ethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-N-ethylaniline is a member of the N-nitrosamine class of compounds, which are of significant interest due to their potential carcinogenicity.[1] A thorough understanding of the thermal stability and decomposition pathways of this molecule is critical for its safe handling, storage, and for risk assessment in various applications, including pharmaceutical development where nitrosamine (B1359907) impurities are a major concern. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its anticipated thermal stability, likely decomposition products, and detailed experimental protocols for its analysis.

Thermal Stability of this compound

The thermal stability of a compound is a critical parameter that dictates its safe handling and storage conditions. For N-nitrosamines, the primary pathway of thermal decomposition is the homolytic cleavage of the nitrogen-nitrogen (N-NO) bond. The energy required for this bond scission is a key determinant of the compound's thermal stability.

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not available, data for the related compound N-nitrosodiphenylamine indicates an energy of decomposition of 0.65 kJ/g in the range of 300-500 °C.[2] It is also known to be thermally labile and can decompose at the high temperatures used in gas chromatography injection ports.[3]

Based on the behavior of analogous compounds, this compound is expected to be a thermally sensitive compound. Upon heating, it will likely undergo decomposition, leading to the formation of various degradation products.

Table 1: Predicted Thermal Stability Data for this compound (Based on Analogous Compounds)

| Parameter | Predicted Value/Range | Analytical Technique | Notes |

| Onset Decomposition Temperature (°C) | 150 - 250 | TGA/DSC | This is an estimated range. Actual values must be determined experimentally. |

| Energy of Decomposition (kJ/g) | 0.5 - 1.0 | DSC | Based on data for N-nitrosodiphenylamine. |

| Primary Decomposition Pathway | Cleavage of the N-NO bond | Py-GC-MS, TGA-MS | This is the characteristic decomposition pathway for N-nitrosamines. |

Decomposition Products of this compound

The thermal decomposition of this compound is predicted to proceed primarily through the cleavage of the N-NO bond, leading to the formation of an N-ethylanilino radical and a nitric oxide radical. These highly reactive species can then undergo a variety of secondary reactions, leading to a complex mixture of decomposition products.

The primary and most stable expected decomposition product is N-ethylaniline , formed by the abstraction of a hydrogen atom by the N-ethylanilino radical. Under fire conditions, the decomposition is expected to produce toxic fumes of nitrogen oxides (NOx).[2]

Table 2: Predicted Thermal Decomposition Products of this compound

| Product Name | Chemical Formula | Method of Identification | Notes |

| N-ethylaniline | C₈H₁₁N | Py-GC-MS, TGA-MS | Expected major product from the primary decomposition pathway. |

| Nitric Oxide | NO | TGA-MS, TGA-FTIR | A primary radical product from N-NO bond cleavage. |

| Nitrogen Dioxide | NO₂ | TGA-MS, TGA-FTIR | Formed from the oxidation of nitric oxide. |

| Aniline | C₆H₇N | Py-GC-MS | Possible secondary product from the cleavage of the ethyl group. |

| Benzene | C₆H₆ | Py-GC-MS | Possible product from the fragmentation of the aromatic ring at higher temperatures. |

| Ethyl Radical | C₂H₅• | - | A transient radical species. |

Experimental Protocols

To definitively determine the thermal stability and decomposition products of this compound, a series of analytical experiments should be performed. The following are detailed protocols for the key recommended techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (or air to study oxidative decomposition) at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 500 °C at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: Record the sample mass as a function of temperature.

-

-

Data Analysis: Determine the onset temperature of decomposition from the TGA curve, defined as the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Experimental Conditions:

-

Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond its expected decomposition point at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: Record the heat flow to the sample as a function of temperature.

-

-

Data Analysis: Identify the melting point from the endothermic peak. Any sharp exothermic peaks following the melting point are indicative of decomposition. The area under the decomposition exotherm can be used to calculate the energy of decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile decomposition products of this compound.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: Place a small, accurately weighed amount (typically in the microgram range) of this compound into a pyrolysis tube or on a filament.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: Perform pyrolysis at a series of temperatures, starting below the expected onset of decomposition and increasing in increments (e.g., 150 °C, 200 °C, 250 °C, and higher) to observe the evolution of different products with temperature.

-

Atmosphere: Inert atmosphere (e.g., helium).

-

-

GC-MS Conditions:

-

GC Column: A suitable capillary column for separating aromatic and nitrogen-containing compounds (e.g., a mid-polarity column).

-

Temperature Program: A programmed temperature ramp to separate the pyrolysis products.

-

MS Detection: Electron ionization (EI) with a mass range appropriate for the expected fragments.

-

-

Data Analysis: Identify the decomposition products by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

Visualizations

Experimental Workflow for Thermal Analysis

References

Solubility Profile of N-Nitroso-N-ethylaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Nitroso-N-ethylaniline in various organic solvents. The information is intended to support research, development, and quality control activities where this compound is utilized.

Quantitative Solubility Data

The solubility of this compound has been reported in a limited number of organic solvents. The available quantitative and qualitative data are summarized in the table below for easy reference and comparison.

| Solvent | Solubility | Temperature (°C) | Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | ~ 5 mg/mL | Not Specified | [1][2] | |

| Water | < 1 mg/mL | 20 (68 °F) | Insoluble | [3][4][5] |

| Ethanol | Soluble | Not Specified | No quantitative data available. | [1] |

| Chloroform | Soluble | Not Specified | No quantitative data available. | [6] |

| Methanol | Soluble | Not Specified | Commercially available as a solution. |

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound were not found in the reviewed literature, a general and widely accepted method for determining the solubility of an organic compound, such as the shake-flask method, is described below. This method can be adapted to quantify the solubility of this compound in various organic solvents.

General Experimental Protocol: Shake-Flask Method

This method is considered the "gold standard" for solubility measurements and involves equilibrating a surplus of the solute with the solvent and then measuring the concentration of the solute in the saturated solution.

Materials:

-

This compound (solid or oil)

-

Selected organic solvent of analytical grade

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid/oil should be clearly visible.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the container to stand undisturbed at the constant temperature to allow the undissolved solute to settle. For fine suspensions, centrifugation at the same temperature is recommended to achieve clear separation of the solid and liquid phases.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining solid microparticles, immediately filter the aliquot using a syringe filter that is compatible with the organic solvent.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL, g/100 mL, or mol/L.

Signaling Pathway and Experimental Workflow

N-nitroso compounds are generally recognized as carcinogenic due to their ability to form electrophilic alkylating agents that can react with DNA.[7] While a direct signaling pathway for this compound is not extensively documented, it is known to be a synthetic intermediate in the creation of antagonists for the chemokine (C-X-C motif) receptor 2 (CXCR2).[5][8] The CXCR2 signaling pathway is involved in inflammatory responses and has been implicated in various diseases.

Below is a diagram illustrating the general experimental workflow for determining solubility, as no specific signaling pathway for this compound is available.

The following diagram illustrates the relationship of this compound as a synthetic intermediate for CXCR2 antagonists, which in turn affect a biological signaling pathway.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound CAS#: 612-64-6 [chemicalbook.com]

- 3. This compound | C8H10N2O | CID 11929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound | 612-64-6 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

The Core Mechanism of N-Nitroso Compound Genotoxicity: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the genotoxicity of N-nitroso compounds (NOCs), a class of potent carcinogens of significant interest to researchers, scientists, and drug development professionals. This document outlines the metabolic activation, DNA damage pathways, and cellular repair mechanisms associated with NOC exposure, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling cascades.

Introduction to N-Nitroso Compounds and their Genotoxic Potential

N-nitroso compounds are a broad class of chemical carcinogens characterized by a nitroso group bonded to a nitrogen atom. They are categorized into two main groups: N-nitrosamines and N-nitrosamides. While N-nitrosamides are direct-acting mutagens that spontaneously decompose at physiological pH to form reactive species, N-nitrosamines require metabolic activation to exert their genotoxic effects.[1][2] The genotoxicity of these compounds is a critical concern in drug development and environmental health, as exposure can lead to DNA damage, mutations, and ultimately, cancer.[3][4]

Metabolic Activation of N-Nitrosamines

The majority of N-nitrosamines are pro-carcinogens, meaning they are not genotoxic in their native state but are converted to reactive metabolites by metabolic enzymes.[5] This activation process is a crucial first step in their mechanism of genotoxicity.

The primary pathway for N-nitrosamine activation involves enzymatic α-hydroxylation, predominantly catalyzed by cytochrome P450 (CYP) monooxygenases, such as CYP2E1 and CYP2A6.[5][6] This hydroxylation occurs on the carbon atom adjacent to the nitroso group, forming an unstable α-hydroxynitrosamine. This intermediate then undergoes spontaneous decomposition to yield a highly reactive diazonium ion. The diazonium ion, in turn, can rearrange to form a carbenium ion, which is the ultimate electrophilic species responsible for alkylating cellular macromolecules, most critically, DNA.[5][6]

dot

Caption: Metabolic activation pathway of N-nitrosamines to form DNA-reactive species.

DNA Damage: The Formation of Genotoxic Adducts

The primary mechanism of genotoxicity for N-nitroso compounds is the covalent binding of their reactive metabolites to DNA, forming DNA adducts. These adducts can distort the DNA helix, interfere with DNA replication and transcription, and lead to mispairing of bases, resulting in mutations.

The most common sites of alkylation on DNA bases are the nitrogen and oxygen atoms. While N7-alkylguanine is often the most abundant adduct formed, it is the O-alkylation products, particularly O6-alkylguanine, that are considered the most mutagenic and carcinogenic lesions.[1][2][7] O6-alkylguanine can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[8] Other significant adducts include O4-alkylthymine, N3-alkyladenine, and phosphotriesters.[5][9]

Cellular Response to N-Nitroso Compound-Induced DNA Damage

Cells have evolved sophisticated DNA damage response (DDR) and repair mechanisms to counteract the genotoxic effects of agents like N-nitroso compounds. The presence of DNA adducts triggers a complex signaling network that can lead to cell cycle arrest, DNA repair, or, if the damage is too extensive, apoptosis.

DNA Damage Sensing and Signaling

The initial recognition of DNA damage is mediated by sensor proteins, primarily the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[10][11][12] ATR is generally activated by single-strand breaks and replication stress, which can arise from bulky adducts, while ATM responds primarily to double-strand breaks.[13][14][15]

Upon activation, ATM and ATR phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53.[14][16] Activation of these pathways leads to cell cycle arrest, providing time for the cell to repair the DNA damage before it becomes permanently fixed as a mutation during DNA replication. The p53 protein plays a central role in this process by inducing the expression of genes involved in cell cycle control (e.g., p21) and apoptosis.[16]

dot

Caption: Simplified overview of the ATM/ATR-p53 signaling pathway activated by NOC-induced DNA damage.

DNA Repair Pathways

Several DNA repair pathways are involved in removing the adducts formed by N-nitroso compounds. The specific pathway employed depends on the type of DNA lesion.

-

Base Excision Repair (BER): This is the primary pathway for the repair of small, non-helix-distorting base lesions, such as N7-methylguanine and N3-methyladenine.[3][4][17][18][19][20] The process is initiated by a DNA glycosylase that recognizes and removes the damaged base. The resulting abasic site is then processed by an AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.[3][10][21]

dot

Caption: Key steps in the Base Excision Repair (BER) pathway for N-nitroso compound-induced DNA damage.

-

Nucleotide Excision Repair (NER): This pathway is responsible for removing bulky, helix-distorting adducts.[22][23][24][25][26][27] The NER machinery recognizes the distortion in the DNA helix, excises a short oligonucleotide containing the lesion, and then a DNA polymerase fills in the gap using the undamaged strand as a template, followed by ligation.[23][24][26][27][28]

dot

Caption: The sequential steps of the Nucleotide Excision Repair (NER) pathway.

-

Direct Reversal Repair: This is a highly specific and efficient repair mechanism for O6-alkylguanine adducts, mediated by the O6-methylguanine-DNA methyltransferase (MGMT) protein.[8][17][23][24][28][29][30][31][32][33] MGMT directly transfers the alkyl group from the O6 position of guanine (B1146940) to a cysteine residue within its own active site.[17][23][28][29][30][31][32][33] This is a "suicide" mechanism, as the alkylated MGMT protein is inactivated and subsequently degraded.[17][30] The expression level of MGMT is a critical determinant of cellular resistance to the mutagenic effects of many N-nitroso compounds.[8][29]

dot

Caption: The direct reversal repair mechanism of O6-methylguanine by MGMT.

Quantitative Genotoxicity Data

The genotoxic potential of N-nitroso compounds is dose-dependent. The following tables summarize quantitative data from various studies on the genotoxicity of selected N-nitroso compounds.

Table 1: In Vivo Genotoxicity of N-Nitrosodiethylamine (NDEA)

| Species | Endpoint | Dose | Effect | Reference |

| Mouse | Liver cII Mutant Frequency | 0.001, 0.01, 0.1, 1, 3 mg/kg/day for 28 days | Statistically significant increases at ≥ 0.1 mg/kg/day | [13] |

| Mouse | Liver % Tail DNA (Comet Assay) | 0.001, 0.01, 0.1, 1, 3 mg/kg/day for 2 days | Elevated DNA damage | [13] |

| Hen's Egg | Micronucleus Induction | Dose-dependent | Positive, reproducible results | [34] |

Table 2: In Vivo Genotoxicity of N-Nitrosodimethylamine (NDMA)

| Species | Endpoint | Dose | Effect | Reference |

| Mouse | Liver N7-methylguanine adducts | Dose-escalation | Linear increase with dose | |

| Mouse | Liver O6-methylguanine adducts | Dose-escalation | Steep increase above ~1 ppm | |

| Mouse | Liver Mutation Frequency | ≥ 1 mg/kg/day | Significant increase | [35][36] |

| Hen's Egg | Micronucleus Induction | Dose-dependent | Positive, reproducible results; higher mutagenicity than NDEA | [34] |

Table 3: Genotoxicity of Various N-Nitroso Compounds in Kidney Cells

| Compound | Species | Endpoint | Concentration | Effect | Reference |

| N-Nitrosodimethylamine | Human, Rat | DNA Fragmentation | 32 mM | Positive | [33] |

| N-Nitrosodiethylamine | Human, Rat | DNA Fragmentation | 32 mM | Positive | [33] |

| N-Nitrosodi-n-propylamine | Human, Rat | DNA Fragmentation | 10 mM | Positive | [33] |

| N-Nitrosodiethanolamine | Human, Rat | DNA Fragmentation | 32 mM | Inactive | [33] |

| N-Nitrosomorpholine | Human, Rat | DNA Fragmentation | 32 mM | Inactive | [33] |

Experimental Protocols for Genotoxicity Assessment

A variety of standardized assays are used to evaluate the genotoxic potential of N-nitroso compounds.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of chemical compounds.[8][14][32][37][38]

-

Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. These strains are unable to grow on a minimal medium lacking the specific amino acid. A test compound is considered mutagenic if it causes a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow and form colonies.

-

Methodology:

-

Bacterial Strains: Typically, strains such as S. typhimurium TA98, TA100, TA1535, and TA1537, and E. coli WP2 uvrA (pKM101) are used to detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation: Since N-nitrosamines require metabolic activation, the assay is performed both with and without an exogenous metabolic activation system, typically a liver fraction from induced rodents (S9 mix).[8][37] For N-nitrosamines, a 30-minute pre-incubation with a 30% hamster liver S9 mix is often recommended for enhanced sensitivity.[37][38]

-

Procedure: The bacterial culture, test compound at various concentrations, and S9 mix (or buffer) are mixed and pre-incubated.[37] The mixture is then combined with molten top agar (B569324) and poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies per plate is counted. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative control.

-

dot

Caption: Workflow for the Ames test with metabolic activation.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events in cultured mammalian cells.[34][39][40][41][42]

-

Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates chromosomal damage.

-

Methodology:

-

Cell Culture: Human or rodent cell lines (e.g., CHO, TK6) or primary human peripheral blood lymphocytes are cultured.[34][39]

-

Treatment: Cells are exposed to the test compound at various concentrations, with and without S9 metabolic activation.[39]

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis. This allows for the specific analysis of micronuclei in cells that have divided during or after treatment.[34]

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

-

Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration.

-

Cytotoxicity Assessment: Cell proliferation is assessed to ensure that the observed genotoxicity is not due to cytotoxic effects.

-

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA single- and double-strand breaks, and alkali-labile sites.[2][5][36][43][44]

-

Principle: Single cells are embedded in agarose (B213101) on a microscope slide and lysed to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids). The slides are then placed in an alkaline solution to unwind the DNA and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid towards the anode, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.

-

Methodology:

-

Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

-

Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide.

-

Lysis: The slides are immersed in a high-salt lysis solution to remove cellular and nuclear membranes.

-

Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.[43]

-

Electrophoresis: Electrophoresis is performed under alkaline conditions.

-

Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Gold).

-

Scoring: Comets are visualized using a fluorescence microscope and analyzed using image analysis software to quantify the extent of DNA damage (e.g., % tail DNA).

-

DNA Adduct Analysis

-

32P-Postlabeling Assay: This is a highly sensitive method for detecting a wide range of DNA adducts without prior knowledge of their chemical structure.[3][4][22][29][37]

-

Principle: DNA is enzymatically digested to 3'-mononucleotides. The adducted nucleotides are then enriched and radiolabeled at the 5'-hydroxyl group with 32P from [γ-32P]ATP by T4 polynucleotide kinase. The 32P-labeled adducts are then separated by chromatography (e.g., TLC or HPLC) and quantified by their radioactivity.[1][3][22][29]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method provides high specificity and sensitivity for the quantification of known DNA adducts.[6][7][35][45][46]

Conclusion